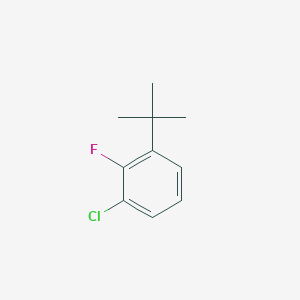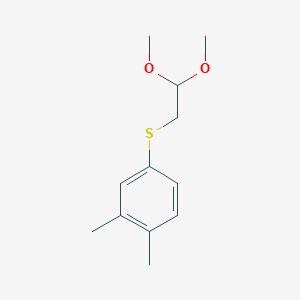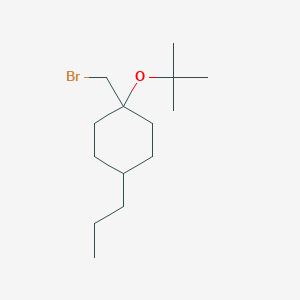
n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine: is a chemical compound with the molecular formula C13H16N2 and a molecular weight of 200.29 g/mol It is a nitrogen-containing heterocyclic compound that features a pyrrole ring attached to a benzyl group, which is further connected to an ethanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine typically involves the reaction of 2-formylbenzoic acids or 2-acetylbenzoic acid with 2-(1H-pyrrol-1-yl)ethanamine via N-acyliminium cation aromatic cyclizations . This method allows for the formation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones, which can be further processed to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It is involved in the preparation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones, which have various applications in organic synthesis .
Biology and Medicine: It is being studied for its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other bioactive molecules. Its unique structure makes it a valuable intermediate in the synthesis of various drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound’s pyrrole ring allows it to bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit dihydrofolate reductase and enoyl ACP reductase enzymes, which are involved in bacterial metabolism . This inhibition leads to the disruption of essential biological processes, resulting in antimicrobial effects.
Comparación Con Compuestos Similares
2-(1H-Pyrrol-1-yl)ethanamine: A related compound with a similar structure but lacking the benzyl group.
1-(1H-Pyrrol-2-yl)ethanone: Another similar compound with a ketone group instead of the ethanamine chain.
Uniqueness: n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine is unique due to its combination of a pyrrole ring, benzyl group, and ethanamine chain. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H16N2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
N-[(2-pyrrol-1-ylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H16N2/c1-2-14-11-12-7-3-4-8-13(12)15-9-5-6-10-15/h3-10,14H,2,11H2,1H3 |
Clave InChI |
XNSUFBRPMXEJNL-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=CC=CC=C1N2C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



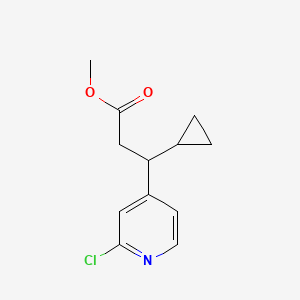
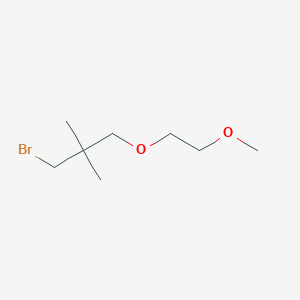
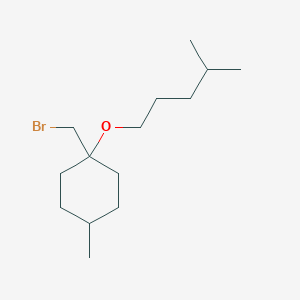
![N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B13643742.png)
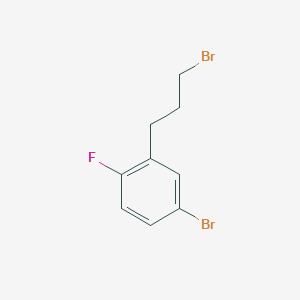
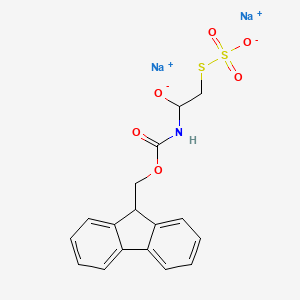
![tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B13643766.png)

